molecular formula C28H21Cl2N3O2S B11772673 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11772673
M. Wt: 534.5 g/mol
InChI Key: QVEISMVPTJDEEM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • N-(2,3-Dichlorophenyl) substituent: Introduces electron-withdrawing effects and increased lipophilicity.
  • 4-(4-Methoxyphenyl) and 6-(p-tolyl) groups: Provide steric bulk and modulate electronic properties via methoxy (electron-donating) and methyl (hydrophobic) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as halogenation, amination, and carboxamidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters and the use of efficient purification techniques, such as crystallization or chromatography, are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Oxidative Dimerization

This compound undergoes solvent-dependent oxidative dimerization with sodium hypochlorite (NaOCl), forming complex polyheterocyclic ensembles. Key findings include:

Reaction Conditions Products Yield Stereoselectivity
NaOCl in EtOH (rt, 6–9 h)Polycycles (e.g., 31 )28–29%Single (R,R,R,R/S,S,S,S) pair
NaOCl in aq. EtOHMixture of polycycles (31 ) and solvolysis products (32 )14–15%Regioselective, no stereomixing

Mechanistic Pathway ( ):

  • Step 1 : Electrophilic attack by HOCl/Cl⁺ forms resonance-stabilized cation A .

  • Step 2 : Deprotonation of the carboxamide generates anion B .

  • Step 3 : C–N bond formation between A and B , followed by cascade cyclization.

  • Key Insight : Neither pyridine nitrogen nor sulfur participates directly in oxidation.

Spectroscopic Confirmation :

  • ¹H NMR : Diastereotopic OCH₂ protons appear as doublets of quartets (δ 4.82 ppm, J = 14.2 Hz).

  • ¹³C NMR : Keto carbon signal at δ 197.3–197.4 ppm confirms oxidative transformation.

Nucleophilic Substitution

The amino group (-NH₂) at position 3 participates in regioselective substitutions:

Reagent Product Application
Aryl boronic acids (Suzuki)4-Aryl derivativesMedicinal chemistry scaffolds
Chloroacetyl chlorideN-acylated analogsProbing kinase inhibition

Kinetic Studies :

  • Substituents on the aryl ring (e.g., 4-methoxyphenyl) modulate reaction rates. Electron-donating groups enhance nucleophilicity at C-2.

Solvolysis and Rearrangement

In aqueous ethanol, competitive solvolysis occurs alongside oxidation:

Condition Primary Product Structural Feature
Prolonged heating (reflux)Thieno[2,3-b]pyridinone (32 )Keto-enol tautomerism observed via NMR

Key Observation :

  • Product 32a shows AB quartet for CH₂OMe protons (J = 12.8 Hz), confirming retention of methoxymethyl groups post-reaction .

Functionalization at the Thiophene Ring

The thieno[2,3-b]pyridine core undergoes electrophilic aromatic substitution (EAS):

Reagent Position Modified Outcome
HNO₃/H₂SO₄C-5 (para to sulfur)Nitro derivatives for SAR studies
Br₂ (Fe catalyst)C-4 (ortho to carboxamide)Brominated analogs with enhanced bioactivity

Thermodynamic Control :

  • Steric hindrance from p-tolyl and 4-methoxyphenyl groups directs substitution to less hindered positions.

Biological Activity-Driven Modifications

Structural analogs show promise as:

  • Acetylcholinesterase inhibitors : Cis-arranged amino groups enhance binding (IC₅₀ < 1 µM in silico) .

  • Anticancer agents : Methyl groups at C-4 and C-6 improve metabolic stability.

Scientific Research Applications

Inhibition of Kinase Activity

One of the primary applications of this compound is as an inhibitor of the IκB kinase (IKK) complex. IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammatory responses and cancer progression. The inhibition of IKK can lead to therapeutic effects in conditions such as autoimmune diseases and various cancers .

Case Study: Anti-inflammatory Effects

Research has demonstrated that compounds similar to 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide exhibit significant anti-inflammatory effects by downregulating pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Anticancer Properties

The thieno[2,3-b]pyridine derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Case Study: Breast Cancer

In vitro studies have shown that derivatives of this compound can effectively inhibit the proliferation of breast cancer cell lines, demonstrating their potential as novel anticancer agents .

Antimicrobial Activity

Compounds within this chemical class have also been evaluated for antimicrobial activity. The structural characteristics of thieno[2,3-b]pyridines contribute to their effectiveness against various bacterial strains.

Case Study: Bacterial Infections

Research has reported that certain thieno[2,3-b]pyridine derivatives exhibit significant antibacterial activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Case Study: Alzheimer’s Disease

Preliminary research indicates that thieno[2,3-b]pyridine derivatives can protect neuronal cells from apoptosis induced by amyloid-beta toxicity, highlighting their potential use in Alzheimer's disease therapy .

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

Table 1: Substituent Effects on Key Properties

Compound (Reference) Substituents Melting Point (°C) LogP (Predicted) Notable Features
Target Compound 2,3-dichlorophenyl, 4-methoxyphenyl, p-tolyl N/A ~4.2* High lipophilicity; potential for strong receptor binding
3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl) analog () 4-fluorophenyl, phenyl, thiophen-2-yl N/A ~3.8 Selective Epac1 inhibitor; anti-hypertrophic activity
3-Amino-N-(4-chloro-2-(trifluoromethyl)phenyl) analog () 4-chloro-2-(trifluoromethyl)phenyl, thiophen-2-yl, trifluoromethyl N/A ~5.1 FOXM1 inhibition; enhanced metabolic stability due to CF3 group
3-Amino-4-(3-chlorophenyl)-N-(2-chlorophenyl) analog () 3-chlorophenyl, 2-chlorophenyl 255–256 ~4.5 Antiplasmodial activity; IR υmax at 3463 cm⁻¹ (NH), 1731 cm⁻¹ (C=O)
3-Amino-4-(methoxymethyl)-6-methyl analog () Methoxymethyl, methyl, 4-sulfamoylphenyl N/A ~1.8 Polar sulfamoyl group improves solubility

*Estimated based on substituent contributions.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Analogs with carboxamide groups exhibit C=O stretches at ~1730 cm⁻¹ (), while NH stretches appear at ~3400–3300 cm⁻¹. The target compound’s IR profile should align closely.
  • NMR :
    • 1H-NMR : Aromatic protons in dichlorophenyl and methoxyphenyl groups are expected at δ 6.8–7.5 ppm.
    • 13C-NMR : Carbonyl carbons resonate at ~165 ppm, consistent with carboxamide analogs .
  • Crystallography: Related compounds (e.g., ) crystallize in monoclinic systems (space group P21/c), with unit cell parameters influenced by bulky substituents .

Biological Activity

The compound 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (C28H21Cl2N3O2S) is a thieno[2,3-b]pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound based on diverse research findings, including anti-proliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The presence of dichlorophenyl and methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that thieno[2,3-b]pyridine derivatives exhibit various biological activities, particularly against cancer cell lines. The specific compound has been studied for its anti-proliferative properties in vitro.

Anti-Proliferative Activity

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)
    • HCT116 (colon cancer)
  • Results : In a study examining the anti-proliferative effects:
    • The compound demonstrated significant inhibition of cell growth in MCF-7 and MDA-MB-231 cells with IC50 values indicating potent activity.
    • For instance, an analog of this compound showed an IC50 of 13.42 μg/mL against MCF-7 cells, indicating strong cytotoxicity .
Cell LineCompound IC50 (μg/mL)Reference
MCF-713.42
MDA-MB-23128.89
HCT116>85% inhibition

The mechanism by which thieno[2,3-b]pyridine derivatives exert their anti-cancer effects often involves the inhibition of specific kinases or pathways critical for tumor growth and survival. For example:

  • MNK1/2 Inhibition : Compounds similar to the one studied have been identified as inhibitors of MNK1/2 kinases, which play a role in regulating protein synthesis and cell proliferation .
  • Dopamine Receptor Interaction : Modifications in the pharmacophore have been explored to enhance interaction with dopamine receptors, potentially affecting signaling pathways related to cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-b]pyridine derivatives is closely linked to their structural features:

  • Substituents : The presence of electron-withdrawing groups like chlorine enhances the potency by increasing the electron deficiency of the aromatic system.
  • Aromatic Rings : The arrangement and type of substituents on the aromatic rings significantly influence the binding affinity to target proteins.

Key Findings from SAR Studies

  • Compounds with di-substitution patterns (e.g., 2,3-dichloro) showed improved anti-proliferative activity compared to mono-substituted analogs.
  • The presence of methoxy groups was found to enhance solubility and bioavailability.

Case Studies

Several studies have highlighted the efficacy of thieno[2,3-b]pyridine derivatives in preclinical models:

  • A recent study synthesized various thieno[2,3-b]pyridine derivatives and assessed their cytotoxicity against breast cancer cell lines. Results indicated that specific substitutions led to enhanced anti-tumor activity .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing thieno[2,3-b]pyridine derivatives like this compound?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Condensation of 2-aminothiophene derivatives with aryl aldehydes or ketones to form the thieno[2,3-b]pyridine core.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce substituents (e.g., dichlorophenyl, methoxyphenyl).
  • Step 3 : Carboxamide formation using activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling). Purity is confirmed via HPLC (≥98%) and structural validation via 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. How is the purity and structural integrity of the compound validated?

Analytical techniques include:

  • HPLC : Purity assessment (e.g., ≥98% as per ).
  • NMR Spectroscopy : Confirmation of proton environments and substituent integration.
  • X-ray Crystallography : Resolves bond angles, torsion angles, and molecular packing (e.g., monoclinic P21_1/c space group with β = 102.3°) .

Advanced Research Questions

Q. How do crystallographic parameters inform the compound’s molecular conformation and stability?

X-ray data reveal:

  • Dihedral Angles : The thieno[2,3-b]pyridine core and adjacent aryl groups exhibit near-planar arrangements (e.g., 3.89° dihedral angle between pyridine and dichlorophenyl rings), promoting π-π stacking interactions.
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the carboxamide group, while intermolecular C–H⋯O bonds form chains along the [100] axis, influencing crystal packing . Table 1 : Key crystallographic
ParameterValue
Space groupP21_1/c
Unit cell (Å, °)a=25.8238, b=9.1634, c=14.8366, β=102.314
R-factor0.043

Q. What strategies optimize regioselective functionalization of the thieno[2,3-b]pyridine scaffold?

  • Protecting Groups : Use of tosyl (p-toluenesulfonyl) groups to block reactive amines during alkylation or acylation .
  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from hours to minutes).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 6-position .

Q. How do electronic and steric effects of substituents modulate biological activity?

  • Electron-Withdrawing Groups (e.g., Cl on phenyl rings): Enhance binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).
  • Methoxy Groups : Improve solubility via hydrogen bonding while maintaining planarity for target engagement.
  • p-Tolyl vs. Other Aryl Groups : Bulkier substituents at the 6-position may reduce off-target interactions, as observed in SAR studies of analogous anticancer agents .

Q. How can contradictions in biological activity data be resolved?

  • Metabolic Stability Assays : Compare half-life (t1/2_{1/2}) in microsomal models to rule out rapid degradation.
  • Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity chromatography.
  • Cocrystallization Studies : Resolve binding modes with targets (e.g., EGFR or VEGFR2) to validate mechanism .

Q. Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP ≈ 3.5 predicted).
  • Docking Software (AutoDock, Schrödinger) : Model interactions with ATP-binding domains using PDB structures (e.g., 1M17 for EGFR).
  • ADMET Predictors : Estimate bioavailability (%F >50% for orally active analogs) .

Q. How is regioselectivity achieved in the alkylation of thieno[2,3-b]pyridine intermediates?

  • Hard/Soft Acid-Base Theory : Soft nucleophiles (e.g., thiols) preferentially attack electron-deficient positions (e.g., 3-amino group).
  • Temperature Control : Lower temperatures (−20°C) favor kinetic control, reducing side reactions .

Properties

Molecular Formula

C28H21Cl2N3O2S

Molecular Weight

534.5 g/mol

IUPAC Name

3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H21Cl2N3O2S/c1-15-6-8-17(9-7-15)22-14-19(16-10-12-18(35-2)13-11-16)23-25(31)26(36-28(23)33-22)27(34)32-21-5-3-4-20(29)24(21)30/h3-14H,31H2,1-2H3,(H,32,34)

InChI Key

QVEISMVPTJDEEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)Cl)N

Origin of Product

United States

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